4-Nitro-benzylphosphonobutanoyl-glycine

概要

説明

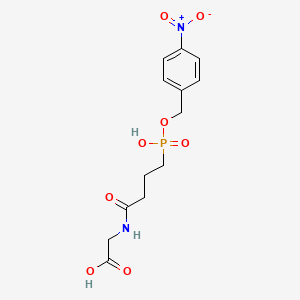

4-ニトロベンジルホスホノブタノイルグリシンは、N-アシル-αアミノ酸類に属する有機化合物です。 グリシンコアにN-(4-{ヒドロキシ[(4-ニトロベンジル)オキシ]ホスホリル}ブタノイル)置換基が結合しているのが特徴です 。この化合物は、ニトロ基とホスホノ基の両方の官能基を含む独自の構造で注目されており、さまざまな科学分野で関心の的となっています。

2. 製法

合成経路と反応条件

4-ニトロベンジルホスホノブタノイルグリシンの合成は、通常、ニトロベンジルホスホノ中間体の調製から始まる複数段階のプロセスです。この中間体を、制御された条件下でブタノイルクロリドとグリシンと反応させると、最終生成物が得られます。 反応条件には、通常、有機溶媒、触媒、および所望の収率と純度を得るための特定の温度とpH設定が含まれます .

工業生産方法

工業的な環境では、4-ニトロベンジルホスホノブタノイルグリシンの生産には、大規模なバッチ式または連続式プロセスが用いられる場合があります。これらの方法は、安全と環境への適合性の高い基準を維持しながら、合成の効率性と費用対効果を最適化するために設計されています。 自動化システムと高度な分析技術を使用することで、生産プロセスの監視と制御が容易になります .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-BENZYLPHOSPHONOBUTANOYL-GLYCINE typically involves multiple steps, starting with the preparation of the nitrobenzylphosphono intermediate. This intermediate is then reacted with butanoyl chloride and glycine under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH settings to ensure the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .

化学反応の分析

Reactions Involving the Phosphonate Group

4-Nitro-benzylphosphonobutanoyl-glycine, as a phosphonate, can undergo several chemical reactions typical of organophosphorus compounds.

-

Hydrolysis: Phosphonates can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.

-

Alkylation: The phosphonate group can be alkylated using alkyl halides in the presence of a base.

-

Phosphorylation: Phosphonates can be used as phosphorylating agents to transfer the phosphonate group to other molecules.

Reactions Involving the Amino Acid (Glycine) Moiety

The glycine part of the molecule allows for reactions typical of amino acids.

-

Acylation: The amine group of glycine can react with acylating agents, such as acid chlorides or anhydrides, to form amides .

-

Esterification: The carboxylic acid group of glycine can react with alcohols to form esters .

-

Peptide Formation: Glycine can condense with other amino acids to form peptides .

-

Strecker Synthesis: The Strecker synthesis of amino acids is a method for making amino acids from aldehydes and ketones via imines .

Reactions Involving the Nitro Group

The nitro group on the benzyl ring can undergo several reactions.

-

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst. Metal-catalyzed hydrogenation, using catalysts like palladium on carbon (Pd/C), can reduce the nitro group to an amine.

-

Nucleophilic Aromatic Substitution: The nitro group can activate the benzene ring for nucleophilic aromatic substitution reactions.

Other Potential Reactions

Given the compound's structure, it may also participate in reactions involving both the phosphonate and amino acid functionalities.

-

Enzyme Inhibition: It can inhibit certain enzymes by mimicking natural substrates or through competitive inhibition mechanisms.

-

Native Chemical Ligation (NCL): NCL has had a key impact on allowing the total synthesis and semisynthesis of increasingly complex peptide and protein targets .

-

واکنشهایα -Amination: Direct α-amination of ketones, esters, and aldehydes takes place to produce synthetically useful α-amino-substituted motifs .

-

Transamidation: Transamidation of 4-nitro benzamide with benzyl amine .

Reaction Mechanism of p-nitrobenzyl halides

Reaction mechanism of p-nitrobenzyl halides with dialkyl phosphite anions goes mainly through the SRN1 mechanism while the reaction of p-O2NC6H4CH2Cl goes through the SN2 mechanism .

科学的研究の応用

Chemical Properties and Structure

4-Nitro-benzylphosphonobutanoyl-glycine is classified as an N-acyl-alpha amino acid. Its structure features a glycine core with a substituent that includes a phosphonic acid moiety and a nitro group attached to a benzyl ring. This unique combination of functional groups allows for various chemical reactions and interactions with biological systems.

Scientific Research Applications

The compound has several notable applications:

1. Organic Synthesis

- Building Block : It serves as a key reagent in organic synthesis, facilitating the construction of more complex molecules. Its phosphonic acid group enhances reactivity, making it valuable in synthetic pathways.

2. Biochemical Probes

- Enzyme Interaction Studies : The compound is utilized in studying enzyme interactions and protein modifications. Its ability to interact with specific enzymes can provide insights into enzyme mechanisms and metabolic pathways.

3. Drug Development

- Pharmacological Potential : Research indicates that this compound may have therapeutic potential in targeting specific enzymes or receptors, particularly in cancer therapy and cardiovascular applications.

4. Industrial Applications

- Specialty Chemicals : The compound is used in the production of specialty chemicals, which are essential for various industrial processes.

Inhibition of Enzyme Activity

A study demonstrated that related phosphonic acid derivatives could competitively inhibit specific phosphatases, suggesting their potential use in developing targeted therapies for diseases such as prostate cancer.

Antibacterial Properties

Research has shown that compounds similar to this compound exhibit antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. This highlights the compound's potential in pharmaceutical applications aimed at combating bacterial infections .

Summary of Biological Activities

The biological activities associated with this compound are significant:

- Antimicrobial Activity : Exhibits antibacterial properties.

- Enzyme Inhibition : Potential for inhibiting key enzymes involved in disease processes.

- Therapeutic Applications : Explored for use in drug formulations targeting specific diseases.

作用機序

4-ニトロベンジルホスホノブタノイルグリシンの作用機序は、酵素やタンパク質などの特定の分子標的との相互作用を含みます。ニトロ基とホスホノ基はこれらの相互作用において重要な役割を果たし、化合物の結合親和性と特異性を影響を与えます。 関与する経路には、酵素活性の阻害やタンパク質機能の調節が含まれる場合があります .

類似化合物との比較

類似化合物

- 4-ニトロベンジルホスホノブタノイルアラニン

- 4-ニトロベンジルホスホノブタノイルセリン

- 4-ニトロベンジルホスホノブタノイルトレオニン

独自性

4-ニトロベンジルホスホノブタノイルグリシンは、官能基の特定の組み合わせと、幅広い化学反応に関与する能力により、独特です。 この独自性により、さまざまな研究や工業的な用途に役立つ化合物となっています .

生物活性

4-Nitro-benzylphosphonobutanoyl-glycine (NBPBG) is an organic compound categorized as an N-acyl-alpha amino acid. This compound has garnered attention due to its potential biological activities, particularly in the fields of drug discovery and molecular biology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H17N2O8P

- Molecular Weight : Approximately 360.2564 g/mol

- Structural Characteristics : NBPBG features a glycine core with a phosphonobutanoyl group and a nitrobenzyl substituent, which contributes to its unique biological properties.

The biological activity of NBPBG is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The phosphonate group is known to mimic phosphate groups in biological systems, potentially influencing enzyme activity and cellular processes.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies suggest that NBPBG exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Enzyme Inhibition : NBPBG has been shown to inhibit specific enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.

- Neuroprotective Effects : Some research indicates that NBPBG may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Reduced activity of specific enzymes | |

| Neuroprotective | Protection against neuronal damage |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of NBPBG against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.

Case Study 2: Enzyme Interaction

In vitro assays demonstrated that NBPBG effectively inhibited the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition could lead to increased levels of acetylcholine, potentially enhancing cognitive functions in neurological disorders.

特性

CAS番号 |

147104-11-8 |

|---|---|

分子式 |

C13H17N2O8P |

分子量 |

360.26 g/mol |

IUPAC名 |

2-[4-[hydroxy-[(4-nitrophenyl)methoxy]phosphoryl]butanoylamino]acetic acid |

InChI |

InChI=1S/C13H17N2O8P/c16-12(14-8-13(17)18)2-1-7-24(21,22)23-9-10-3-5-11(6-4-10)15(19)20/h3-6H,1-2,7-9H2,(H,14,16)(H,17,18)(H,21,22) |

InChIキー |

LNMNPGKCSJFAGN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1COP(=O)(CCCC(=O)NCC(=O)O)O)[N+](=O)[O-] |

正規SMILES |

C1=CC(=CC=C1COP(=O)(CCCC(=O)NCC(=O)O)O)[N+](=O)[O-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。